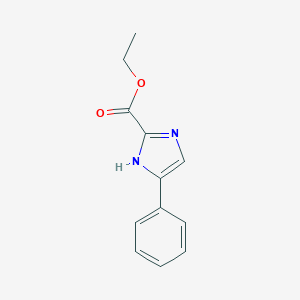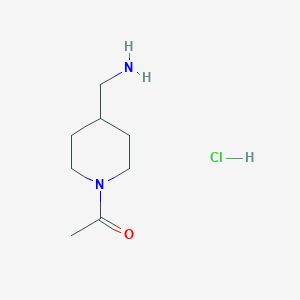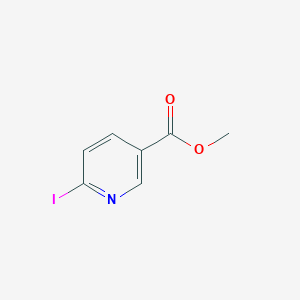![molecular formula C11H12N2O3 B169709 Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 17322-90-6](/img/structure/B169709.png)
Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Übersicht
Beschreibung
Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1045856-81-2 . It has a molecular weight of 220.23 . It is a solid at room temperature .
Physical And Chemical Properties Analysis
Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a solid at room temperature . It has a molecular weight of 220.23 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate and its derivatives have been explored for their potential antibacterial properties. For instance, a study by Toja et al. (1986) synthesized a series of compounds from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, resulting in one compound showing in vitro antibacterial activity (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Synthesis of Novel Compounds
Mohamed (2021) presented a synthesis method for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives, showcasing the versatility of ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in creating a range of compounds (Mohamed, 2021).
Application in Marine Alkaloids Synthesis
Radchenko et al. (2006) developed a synthesis approach for the pyrido[4,3,2-mn]pyrrolo[3,2,1-de]acridine skeleton of arnoamines A and B, which are unique pentacyclic alkaloids derived from the ascidian Cystodytes sp. This process involved ethyl 5-hydroxy-2-methyl-1-phenylindole-3-carboxylate, highlighting the application of ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in marine alkaloid synthesis (Radchenko, Balaneva, Denisenko, & Novikov, 2006).
Photophysical Properties for Analytical Applications
The photophysical properties of 4-aza-indole derivatives, including ethyl 1-((2-(2-ethoxy-2-oxoethyl)pyridin-3-yl)carbamoyl)-2-hydroxy-1H-pyrrolo-[3,2-b]pyridine-3-carboxylate, were studied by Bozkurt and Doğan (2018). This compound exhibited reverse solvatochromism behavior, suggesting its potential use as a labeling agent in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).
Antioxidant Activity
Bingul et al. (2018) synthesized (6-ethyl-1,6-dihydropyrrolo[3,2-c]carbazol-2-yl)methanol and its derivatives, showing antioxidant activities through various assays. These findings demonstrate the potential of ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate derivatives in developing antioxidant agents (Bingul, Şenkuytu, Boğa, Uslu, Kandemir, & Sengul, 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)9-6-8-7(12-9)4-5-10(13-8)15-2/h4-6,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDUVKNCGFTUFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570885 | |
| Record name | Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
CAS RN |
17322-90-6 | |
| Record name | Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)propanoate](/img/structure/B169629.png)






![4-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169649.png)
![3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B169650.png)


